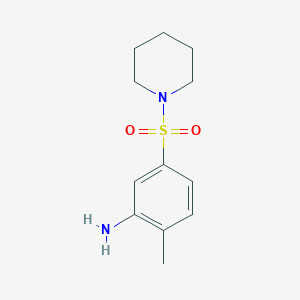

2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

Description

Properties

IUPAC Name |

2-methyl-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOVLCJDLOLZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396049 | |

| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100317-20-2 | |

| Record name | 2-Methyl-5-(1-piperidinylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100317-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis, Properties, and Potential Applications of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine and Related Phenylsulfonamides

Introduction

2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine belongs to the broad and versatile class of sulfonamide compounds. This family of molecules is characterized by a sulfonyl group directly linked to a nitrogen atom. Phenylsulfonamides, in particular, are of significant interest to researchers in medicinal chemistry, materials science, and chemical synthesis due to their diverse biological activities and utility as synthetic intermediates. The structure of this compound combines a substituted aniline core with a piperidine-1-sulfonyl moiety, suggesting potential applications as a scaffold in drug discovery. This technical guide will detail the probable synthetic routes, expected physicochemical properties, and potential biological significance of this compound, drawing parallels from closely related and well-characterized analogs.

Physicochemical Properties

While specific experimental data for the title compound is unavailable, the following table summarizes the expected physicochemical properties based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₈N₂O₂S | - |

| Molecular Weight | 254.35 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar sulfonamides |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of the sulfonamide and amine groups may confer some polarity, but the overall structure is largely nonpolar. |

| pKa | The aniline nitrogen is expected to be weakly basic. | The electron-withdrawing sulfonyl group will decrease the basicity of the aniline amine compared to unsubstituted anilines. |

Synthesis

The synthesis of this compound can be approached through several established methods for the formation of sulfonamides. A common and reliable strategy involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.

General Synthetic Pathway

The most probable synthetic route involves the coupling of 2-methyl-5-nitroaniline with piperidine-1-sulfonyl chloride, followed by the reduction of the nitro group to an amine. An alternative, more direct route would be the sulfonylation of 2-methyl-benzene-1,4-diamine.

An In-Depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous structures and precursor synthesis to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel sulfonamide derivatives.

Chemical Properties and Structure

This compound is a sulfonamide derivative incorporating a toluenyl, a piperidinyl, and a phenylamine moiety. The structural integration of the flexible piperidine ring with the rigid aromatic sulfonamide framework suggests potential for interesting conformational properties and biological interactions.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Hydrogen Bond Donors | 1 (amine N-H) |

| Hydrogen Bond Acceptors | 3 (sulfonyl oxygens, piperidine nitrogen) |

Proposed Synthesis

A multi-step synthesis is proposed for this compound, leveraging established chemical transformations. The overall synthetic pathway is outlined below.

Experimental Protocols

This protocol is adapted from the procedure described in patent CN107805212B.

Step 1: Sulfonation of p-Nitrotoluene

-

In a fume hood, dissolve p-nitrotoluene in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

-

Stir the reaction at an appropriate temperature until the reduction is complete (monitor by TLC).

-

If using tin(II) chloride, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

-

If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-5-aminobenzenesulfonamide.

-

In a fume hood, dissolve piperidine in an inert solvent like dichloromethane.

-

Cool the solution to -10 °C.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield piperidine-1-sulfonyl chloride.

-

Dissolve 2-methyl-5-aminobenzenesulfonamide (Intermediate A) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution in an ice bath.

-

Slowly add a solution of piperidine-1-sulfonyl chloride (Intermediate B) in the same solvent.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Predicted Spectroscopic Data

Based on data from structurally similar N-aryl piperidine-1-sulfonamides, the following spectral characteristics are anticipated.

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * Aromatic Protons: 7.0-7.8 ppm (multiplets) * Amine Proton (NH₂): 3.5-4.5 ppm (broad singlet) * Piperidine Protons (α to N): ~3.0-3.4 ppm (triplet or multiplet) * Piperidine Protons (β, γ to N): ~1.4-1.8 ppm (multiplets) * Methyl Protons: ~2.2-2.5 ppm (singlet) |

| ¹³C NMR | * Aromatic Carbons: 110-150 ppm * Piperidine Carbons (α to N): ~48 ppm * Piperidine Carbons (β to N): ~26 ppm * Piperidine Carbon (γ to N): ~24 ppm * Methyl Carbon: ~20 ppm |

| IR Spectroscopy | * N-H Stretch (Amine): 3300-3500 cm⁻¹ (two bands) * C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹ * S=O Stretch (Sulfonamide): 1320-1350 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric) * C=C Stretch (Aromatic): 1450-1600 cm⁻¹ |

| Mass Spectrometry | * [M+H]⁺: Expected around m/z 255.12 |

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the constituent moieties are prevalent in many biologically active compounds.[1][2] Sulfonamides are a well-established class of therapeutic agents with a broad range of activities including antibacterial, and more recently have been investigated for their potential in treating conditions like Alzheimer's disease.[3][4] The piperidine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1]

Derivatives of 2-aminobenzenesulfonamide have been explored for various pharmacological activities. The combination of these structural features in the target molecule suggests potential for biological activity. A possible mechanism of action, by analogy to other sulfonamides, could involve the inhibition of specific enzymes. For instance, some sulfonamides are known to target dihydropteroate synthase in bacteria.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of this compound. The proposed synthesis is robust and based on well-established chemical reactions. The predicted chemical properties and spectral data offer a solid foundation for the characterization of this novel compound. The structural relationship to known bioactive molecules suggests that this compound and its derivatives could be of interest for further investigation in medicinal chemistry and drug discovery. The experimental validation of the synthesis and the biological evaluation of this compound are encouraged to fully elucidate its chemical and pharmacological profile.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Due to the limited availability of specific experimental data for this compound, this guide presents a proposed synthetic pathway based on established chemical principles and infers potential biological activity from structurally related molecules. All quantitative data for reagents and intermediates are summarized for clarity.

Molecular Structure and Properties

This compound, with the CAS Number 100317-20-2, is an aromatic sulfonamide. Its structure consists of a phenylamine ring substituted with a methyl group at the 2-position and a piperidine-1-sulfonyl group at the 5-position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 100317-20-2 | C₁₂H₁₈N₂O₂S | 254.35 |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | 121-02-8 | C₇H₆ClNO₄S | 235.64 |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, starting from p-nitrotoluene. This proposed pathway is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and would require optimization for this specific synthesis.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This procedure is adapted from the general method for the chlorosulfonation of nitrotoluene derivatives.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid. Cool the flask in an ice-water bath.

-

Addition of p-Nitrotoluene: Slowly add p-nitrotoluene to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine

This protocol describes the reaction of the synthesized sulfonyl chloride with piperidine.

-

Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in an inert solvent such as dichloromethane in a round-bottom flask. Add a suitable base, such as triethylamine or pyridine.

-

Addition of Piperidine: Slowly add piperidine to the solution while stirring. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and piperidine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

-

Reaction Setup: Dissolve 1-((4-methyl-3-nitrophenyl)sulfonyl)piperidine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer present.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain the final product, this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Notably, many sulfonamide derivatives have been investigated as anticancer agents.[1] They can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Some sulfonamide derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival. A simplified representation of this inhibitory action is depicted below.

Caption: Hypothesized inhibition of the Wnt/β-catenin pathway by the title compound.

It is important to emphasize that the biological activity and the specific molecular targets of this compound have not been experimentally determined. The information presented here is based on the known activities of other sulfonamide-containing molecules and should be considered a starting point for further investigation.

Conclusion

This technical guide has provided a detailed overview of the structure and a proposed synthetic route for this compound. While specific experimental and biological data for this compound are scarce, its structural similarity to known bioactive sulfonamides suggests it may be a valuable candidate for further research, particularly in the context of anticancer drug discovery. The experimental protocols and potential mechanisms of action outlined herein provide a solid foundation for researchers and scientists to begin exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to confirm the properties and biological activities of this compound.

References

An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

IUPAC Name: 2-Methyl-5-(piperidin-1-ylsulfonyl)aniline

This technical guide provides a comprehensive overview of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a sulfonamide derivative incorporating aniline and piperidine moieties. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's structure, a plausible synthetic route, predicted physicochemical properties, and potential biological activities based on the well-established pharmacology of related compounds.

Introduction

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The structure of the title compound combines three key pharmacophores:

-

An aniline ring, a common scaffold in many bioactive molecules.

-

A sulfonamide group (-SO₂NH-), which is crucial for the biological activity of many drugs.[3]

-

A piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs that can influence solubility, lipophilicity, and target binding.

The strategic combination of these fragments suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. This guide outlines a potential synthetic pathway and explores its likely biological relevance based on established structure-activity relationships of analogous compounds.

Physicochemical and Predicted Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.15 |

| Topological Polar Surface Area (TPSA) | 60.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| pKa (most acidic) | 10.5 (Amine) |

| pKa (most basic) | 3.5 (Sulfonamide) |

Note: The values in the table are computationally predicted and are intended for estimation purposes only.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2-methyl-5-nitroaniline. The general strategy involves the sulfonylation of the aniline nitrogen followed by the reduction of the nitro group. However, a more direct and common approach for creating N-aryl sulfonamides is the reaction of an aniline with a sulfonyl chloride. A plausible synthetic route is outlined below, which involves the initial protection of the amino group, followed by chlorosulfonylation, reaction with piperidine, and subsequent deprotection and reduction. A more direct, albeit potentially lower-yielding, approach would be the direct sulfonylation of 2-methylaniline followed by separation of isomers.

A robust and regioselective synthesis would likely start from a precursor where the substitution pattern is already established, such as 4-amino-3-methylbenzenesulfonyl chloride.

Here, a detailed hypothetical protocol for the final step, the coupling of a suitable aniline with piperidine-1-sulfonyl chloride, is presented. The synthesis of piperidine-1-sulfonyl chloride from piperidine is a standard procedure.

3.1. Synthesis of this compound

This protocol describes the reaction between 3-amino-4-methylphenylboronic acid and piperidine-1-sulfonyl chloride, followed by a deboronylation step. A more direct synthesis from 2-methyl-5-bromoaniline via a Palladium-catalyzed coupling with piperidine-1-sulfonamide could also be envisioned. Given the available starting materials, a classical approach is detailed below.

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide

-

Reaction: 2-Methyl-5-nitroaniline is reacted with piperidine-1-sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Experimental Protocol:

-

In a 100 mL round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.52 g, 10 mmol) in 30 mL of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add piperidine-1-sulfonyl chloride (2.0 g, 11 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide.

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro group of N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve the N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide (3.0 g, 10 mmol) from the previous step in 100 mL of ethanol.

-

Add tin(II) chloride dihydrate (11.3 g, 50 mmol) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting mixture through a pad of Celite to remove tin salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

3.2. Synthesis Workflow Diagram

Caption: A plausible two-step synthesis of the target compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the activities of related sulfonamides suggest several potential therapeutic applications.

4.1. Antibacterial Activity Many aniline sulfonamides are known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication. It is plausible that this compound could exhibit similar antibacterial activity.

4.2. Anticancer Activity Certain sulfonamides have demonstrated anticancer effects through various mechanisms, including:

-

Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrase isozymes (e.g., CA IX and CA XII) that are overexpressed in hypoxic tumors and contribute to tumor acidification and proliferation.

-

Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors. The title compound could potentially be developed as an inhibitor of specific protein kinases involved in cancer cell signaling pathways.

-

Antitubulin Activity: Some sulfonamide derivatives interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

4.3. Anti-inflammatory Activity Some sulfonamide-containing molecules, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4][5] The structural features of this compound could be explored for potential COX-2 inhibitory activity.

4.4. Hypothetical Signaling Pathway: Antibacterial Action The most established mechanism for this class of compounds is the inhibition of the bacterial folic acid synthesis pathway.

Caption: Inhibition of bacterial folic acid synthesis pathway.

Illustrative Biological Data

The following table presents hypothetical quantitative data to illustrate the potential biological activity of this compound class. These values are not based on experimental results for the title compound but are representative of active sulfonamide derivatives found in the literature.

| Assay Type | Target/Organism | Illustrative Activity (IC₅₀/MIC) |

| Antibacterial Assay | Staphylococcus aureus | 16 µg/mL |

| Antibacterial Assay | Escherichia coli | 32 µg/mL |

| Enzyme Inhibition Assay | Carbonic Anhydrase IX (hCA IX) | 50 nM |

| Kinase Inhibition Assay | Example Kinase (e.g., EGFR) | 150 nM |

| Antiproliferative Assay | Human Colon Cancer Cell Line (HCT116) | 2.5 µM |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent measured data for this compound.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its structure, combining key pharmacophores, suggests possible applications as an antibacterial, anticancer, or anti-inflammatory agent. The synthetic route presented here is plausible and based on well-established chemical transformations. Further research, including synthesis, purification, and comprehensive biological evaluation, is necessary to determine the specific therapeutic potential of this molecule. This guide provides a foundational framework for researchers interested in exploring the chemistry and pharmacology of this and related sulfonamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Solubility Profile of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted physicochemical properties and a generalized experimental protocol for determining the solubility of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. As of the date of this publication, publicly available experimental data for this specific compound is limited. The information presented herein is based on computational predictions and data from structurally related molecules and should be used as a guide for further experimental investigation.

Introduction

This compound is a sulfonamide derivative containing a phenylamine core, a methyl group, and a piperidine-1-sulfonyl substituent. The presence of both amine and sulfonamide functional groups suggests potential biological activity and defines its physicochemical characteristics, which are critical for its handling, formulation, and potential therapeutic application. This guide offers a predictive analysis of its solubility and a robust framework for its experimental determination.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties for this compound have been estimated using computational models. These predictions are valuable for anticipating its behavior in various solvent systems.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₈N₂O₂S | - |

| Molecular Weight | 254.35 g/mol | - |

| pKa (most basic) | ~4.5 (Amine) | The phenylamine is expected to be a weak base. |

| pKa (most acidic) | ~9.0 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. |

| LogP | ~2.5 | Indicates moderate lipophilicity. |

| Polar Surface Area | ~69 Ų | Contributes to potential hydrogen bonding. |

Predicted Solubility Profile

Based on the predicted physicochemical properties and the known solubility of structurally similar compounds like phenylamine and piperidine derivatives, a qualitative solubility profile for this compound can be inferred.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the amine and sulfonamide groups allows for hydrogen bonding, but the nonpolar phenyl and piperidine rings limit aqueous solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant solubility in nonpolar solvents. |

| Aqueous Acid | Dilute HCl | High | The basic phenylamine group will be protonated to form a more soluble salt. |

| Aqueous Base | Dilute NaOH | Moderate | The weakly acidic sulfonamide proton can be removed in a sufficiently basic solution, forming a more soluble salt. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the equilibrium solubility of a solid organic compound such as this compound. This method is based on the shake-flask technique, a widely accepted standard in the pharmaceutical industry.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid after equilibration is crucial.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Workflow and Characterization

As no specific signaling pathways involving this compound are documented, a general workflow for the characterization of a novel chemical entity is presented below. Solubility determination is a fundamental component of this process.

Caption: General workflow for the characterization of a novel chemical compound.

Uncharted Territory: The Biological Profile of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Remains Undisclosed

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the biological activity of the chemical compound 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Despite its availability from chemical suppliers, with a registered CAS number of 100317-20-2 and a molecular formula of C12H18N2O2S, no published studies detailing its specific biological effects, mechanisms of action, or potential therapeutic applications could be identified.

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. While the core chemical structure, featuring a phenylamine backbone with piperidine and sulfonyl functional groups, is common in molecules with diverse pharmacological activities, any potential biological role for this specific arrangement of atoms is purely speculative.

The Landscape of Structurally Related Compounds

Analysis of compounds with similar structural motifs suggests a broad range of potential, yet unconfirmed, biological activities. Derivatives of phenylpiperazine and other piperidine-containing sulfonamides have been investigated for various therapeutic applications:

-

Enzyme Inhibition: Certain sulfonamides bearing a piperidine nucleus have been synthesized and evaluated for their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[1]

-

Anticancer Activity: A structurally related compound, 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide, has been investigated as a potential inhibitor of B-cell lymphoma 2 (Bcl-2) proteins, which are key regulators of apoptosis.[2] This highlights a potential, though unproven, avenue for oncology research.

-

Hedgehog Signaling Pathway Inhibition: Benzamide derivatives that include a piperidine group have been synthesized and shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a pathway critical in embryonic development and implicated in some cancers.[3]

-

Growth Hormone Secretagogues: Phenylpiperazine-based peptidomimetics have been developed as potent, orally active secretagogues of growth hormone.[4]

-

Acaricidal Activity: Phenylpiperazine derivatives have also been synthesized and assessed for their effectiveness as acaricides, for the control of mites.[5][6][7]

It is crucial to emphasize that these activities are associated with structurally related but distinct molecules. The specific biological profile of this compound cannot be inferred from these findings and awaits dedicated experimental investigation.

Future Directions: A Call for Investigation

The absence of data for this compound presents an opportunity for novel research. A logical first step would be to conduct a broad-based screening campaign to identify any potential biological targets.

Proposed Initial Research Workflow

A hypothetical initial investigation could follow the workflow outlined below. This workflow is a generalized representation of an early-stage drug discovery process and is not based on any existing data for the specific compound.

Caption: Hypothetical workflow for initial biological evaluation.

Without primary research data, any further discussion on experimental protocols, quantitative data, or signaling pathway involvement for this compound would be unfounded. The scientific community awaits the first publication to shed light on the potential role of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide | 942474-57-9 [smolecule.com]

- 3. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this paper extrapolates from structurally related compounds to detail its probable synthesis, potential biological activities, and relevant experimental protocols. The core structure, a substituted aminobenzenesulfonamide, is a well-established pharmacophore, notably as an inhibitor of carbonic anhydrase. This guide synthesizes available information to present a logical framework for future research and development of this and related compounds.

Introduction

This compound belongs to the class of aromatic sulfonamides, a cornerstone in drug discovery. The piperidine moiety is a prevalent heterocyclic scaffold in numerous FDA-approved drugs, enhancing pharmacokinetic properties and providing a versatile point for structural modification[1][2]. The aminobenzenesulfonamide core is a known pharmacophore, particularly for its interaction with metalloenzymes like carbonic anhydrases[3]. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, potential biological activities, and the experimental methodologies required for its study.

Synthesis and Characterization

While a direct synthetic route for this compound is not explicitly documented in the reviewed literature, a plausible and efficient synthesis can be devised based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthetic pathway involves a three-step process starting from p-nitrotoluene.

Proposed Synthetic Pathway

The synthesis initiates with the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then reacted with piperidine to form the corresponding sulfonamide. The final step involves the reduction of the nitro group to the desired primary amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the synthesis of structurally related compounds.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This procedure is adapted from a patented method for the synthesis of 2-methyl-5-aminobenzenesulfonamide[4].

-

Materials: p-Nitrotoluene, Chlorosulfonic acid, Organic solvent (e.g., dichloromethane).

-

Procedure:

-

In a reaction vessel, dissolve p-nitrotoluene in the organic solvent.

-

Slowly add chlorosulfonic acid to the solution while maintaining a controlled temperature.

-

Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction mixture with ice water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine

This protocol is a general method for the synthesis of N-arylsulfonylpiperidines.

-

Materials: 2-Methyl-5-nitrobenzenesulfonyl chloride, Piperidine, Triethylamine (or another suitable base), Dichloromethane.

-

Procedure:

-

Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add piperidine to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to stir at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Catalytic Hydrogenation)

This is a standard procedure for the reduction of aromatic nitro compounds[5][6].

-

Materials: 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine, Palladium on carbon (Pd/C) catalyst, Hydrogen gas, Ethanol (or another suitable solvent).

-

Procedure:

-

Dissolve 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Potential Biological Activity and Signaling Pathways

Based on the structural features of this compound, its primary potential biological activity is the inhibition of carbonic anhydrases (CAs). Aromatic and heterocyclic sulfonamides are a well-established class of CA inhibitors[7][8][9][10][11][12][13][14][15].

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[7][8][9]. The sulfonamide moiety of the title compound can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.

The structure-activity relationship (SAR) of benzenesulfonamide-based CA inhibitors suggests that the substitution pattern on the aromatic ring and the nature of the "tail" (in this case, the piperidine ring) significantly influence the inhibitory potency and isoform selectivity[7][8].

Signaling Pathway

The inhibition of carbonic anhydrase, particularly the tumor-associated isoforms CA IX and CA XII, can impact the tumor microenvironment. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the extracellular space, which promotes tumor growth and metastasis. By inhibiting these enzymes, this compound could potentially disrupt the pH balance in the tumor microenvironment, leading to an anti-tumor effect.

Caption: Potential mechanism of action via carbonic anhydrase inhibition.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. However, the following table summarizes the carbonic anhydrase inhibitory activity of structurally related benzenesulfonamide derivatives to provide a comparative context.

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [7] |

| Benzenesulfonamides | hCA II | 30.1 - 755 nM | [7] |

| Benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [7] |

| Benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [7] |

| 4-Aminobenzenesulfonamide derivatives | CA VII, XIV | Potent Inhibition | [11] |

Conclusion

While this compound is a novel chemical entity with no direct published research, its structural components suggest a high potential for biological activity, particularly as a carbonic anhydrase inhibitor. This technical guide has outlined a feasible synthetic route, detailed experimental protocols, and proposed a likely mechanism of action based on extensive literature on analogous compounds. The provided information serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related sulfonamide derivatives. Further investigation is warranted to synthesize and characterize this compound and to validate its predicted biological activities through in vitro and in vivo studies.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]

- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. revroum.lew.ro [revroum.lew.ro]

The Dawn of Chemotherapy: A Technical History of Phenylamine Sulfonamides

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of phenylamine sulfonamides in the 1930s represents a watershed moment in the history of medicine. It marked the beginning of the age of chemotherapy and provided the first broadly effective systemic treatments for bacterial infections, paving the way for the antibiotic revolution. This technical guide delves into the seminal discovery of Prontosil, the subsequent elucidation of its active metabolite, sulfanilamide, and the biochemical and synthetic principles that underpinned this therapeutic breakthrough.

The Initial Breakthrough: From Industrial Dye to "Miracle Drug"

The story of sulfonamides begins in the laboratories of the German chemical conglomerate IG Farben, where physician and researcher Gerhard Domagk was tasked with screening synthetic dyes for antibacterial properties.[1][2] This line of inquiry was inspired by Paul Ehrlich's earlier work on "magic bullets"—chemicals that could selectively target pathogens.[3] Working with chemists Fritz Mietzsch and Josef Klarer, Domagk tested thousands of newly synthesized azo dyes.[1][3]

In late 1932, a bright red dye synthesized by Mietzsch and Klarer, named Prontosil rubrum, showed remarkable efficacy.[3][4] While inactive against bacteria in vitro (in the test tube), it demonstrated a powerful protective effect in mice infected with lethal doses of hemolytic streptococci.[2][3] Domagk's meticulous animal experiments were the crucial first step in demonstrating the potential of this new class of compounds. He delayed publication for several years while conducting extensive preclinical testing.[1][4] The first official communication of these findings appeared in a landmark 1935 paper in Deutsche Medizinische Wochenschrift.[1][5][6][7]

Key Preclinical Data: Domagk's Mouse Protection Studies

Domagk's experiments provided the foundational evidence for Prontosil's efficacy. The results, though published with limited raw data, were dramatic and quickly replicated by other researchers. A typical experiment involved infecting mice with a lethal dose of Streptococcus pyogenes and observing the effect of Prontosil treatment.

| Treatment Group | Number of Mice | Outcome | Survival Rate |

| Control (Infection only) | 14 | All died within 4 days | 0% |

| Prontosil | 12 | All survived | 100% |

| Table 1: Summary of results from one of Gerhard Domagk's early pivotal experiments testing Prontosil in mice infected with lethal doses of hemolytic streptococci.[8] |

Early Clinical Evidence: The Work of Leonard Colebrook

Following Domagk's publication, British physician and bacteriologist Leonard Colebrook provided some of the most compelling early clinical evidence for the efficacy of sulfonamides. He treated patients suffering from puerperal fever, a deadly postpartum streptococcal infection. His carefully documented case series demonstrated a dramatic reduction in mortality.

| Time Period | Treatment | Number of Patients | Deaths | Mortality Rate |

| 1931-1935 (Historical Control) | Pre-sulfonamide | 76 | 19 | 25.0% |

| 1936 | Prontosil | 64 | 3 | 4.7% |

| Table 2: Mortality rates from puerperal sepsis at Queen Charlotte's Hospital before and after the introduction of Prontosil treatment by Leonard Colebrook and his team.[9][10][11] |

Unveiling the Active Moiety: The Discovery of Sulfanilamide

A key puzzle surrounding Prontosil was its lack of in vitro activity.[3] The answer came in late 1935 from the Pasteur Institute in Paris. A team including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet demonstrated that Prontosil is a prodrug.[3] In the body, metabolic reduction of the azo linkage cleaves the molecule, releasing the true active agent: a colorless compound known as para-aminobenzenesulfonamide, or sulfanilamide.[3][12][13]

This discovery was of immense commercial and scientific importance. Sulfanilamide had first been synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral thesis and was widely used in the dye industry.[1][2] Crucially, its patent had long expired, making the active drug freely available for production by any pharmaceutical company.[1][3] This led to a "sulfa craze" and the rapid development of hundreds of more potent and specific sulfonamide derivatives.[1]

Diagram 1: Bioactivation of Prontosil to Sulfanilamide.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The bacteriostatic (inhibiting growth rather than killing) action of sulfonamides was elucidated through the groundbreaking work of British bacteriologist D. D. Woods in 1940. He observed that the antibacterial action of sulfanilamide could be reversed by para-aminobenzoic acid (PABA), a substance present in yeast extract. This led to the Woods-Fildes theory of antimetabolites.

Sulfonamides are structural analogs of PABA.[4] They act as competitive inhibitors of a key bacterial enzyme, dihydropteroate synthase (DHPS) .[14][15] This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate, an essential step in the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate).[4][16] Folate is a vital coenzyme for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[16]

By blocking this pathway, sulfonamides halt bacterial replication.[16] This mechanism exhibits selective toxicity because humans do not synthesize their own folic acid; they acquire it from their diet, and thus lack the DHPS enzyme targeted by the drugs.[16]

Diagram 2: Sulfonamide Inhibition of the Bacterial Folic Acid Pathway.

Quantitative Analysis of Enzyme Inhibition

The competitive inhibition of DHPS by sulfonamides can be quantified by determining the inhibition constant (Kᵢ). This value represents the concentration of the inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate more potent inhibition.

| Compound | Organism | Kᵢ Value (µM) | IC₅₀ Value (µM) |

| Sulfadiazine | Escherichia coli | 2.5 | - |

| Sulfadoxine | Plasmodium falciparum (sensitive) | 0.14 | - |

| Sulfadoxine | Plasmodium falciparum (resistant) | 98.3 - 112 | - |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | 5.9 | 20 |

| Table 3: Inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various sulfonamides against dihydropteroate synthase (DHPS). Data illustrates the potency and the impact of resistance mutations.[14][16][17] |

Experimental Protocols

Protocol: In Vivo Efficacy Testing in a Mouse Model (Reconstructed from Domagk's work)

-

Pathogen Preparation: A virulent strain of Streptococcus pyogenes, originally isolated from a human patient, is cultured in a suitable broth medium. The culture is grown to a logarithmic phase and then diluted in sterile saline to a concentration known to be lethal in mice (e.g., 10x the minimum lethal dose).

-

Animal Model: Healthy mice (e.g., Swiss albino, ~20g) are used.

-

Infection: Mice are infected via intraperitoneal injection with a standardized volume (e.g., 0.5 mL) of the prepared bacterial suspension.

-

Treatment:

-

The treatment group receives a single dose of Prontosil (e.g., as a subcutaneous injection or oral gavage) approximately 1-2 hours post-infection.

-

The control group receives an equivalent volume of a sterile vehicle (e.g., saline).

-

-

Observation: Animals are monitored daily for a set period (e.g., 7 days) for signs of illness and mortality. Survival rates for each group are recorded and compared.

Protocol: Synthesis of Sulfanilamide from Acetanilide

This three-step synthesis was a common early method for producing sulfanilamide.

Diagram 3: Workflow for the Synthesis of Sulfanilamide.

-

Step 1: Chlorosulfonation of Acetanilide.

-

Powdered dry acetanilide (25 g) is placed in a round-bottom flask.[18]

-

Chlorosulfonic acid (63 mL) is added slowly and with caution, while shaking.[18]

-

The mixture is heated in a water bath at 60-70°C for 2 hours to complete the reaction.[18]

-

The resulting mixture is cooled and then carefully poured over a large volume of crushed ice. The product, p-acetamidobenzenesulfonyl chloride, precipitates as a solid.

-

The solid is collected by vacuum filtration and washed with cold water.[18]

-

-

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride.

-

The crude p-acetamidobenzenesulfonyl chloride is transferred to a flask.

-

A mixture of concentrated aqueous ammonia (120 mL) and water (120 mL) is added.[18]

-

The mixture is heated to 70°C for approximately 30 minutes.[18]

-

After cooling in an ice bath, the solution is acidified with dilute sulfuric acid, causing p-acetamidobenzenesulfonamide to precipitate.

-

The product is collected by filtration, washed with cold water, and dried.[18]

-

-

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide.

-

The p-acetamidobenzenesulfonamide is placed in a flask with dilute hydrochloric acid (e.g., 10 mL conc. HCl in 30 mL water).[18]

-

The mixture is heated under reflux for 1 hour until the solid dissolves, indicating hydrolysis of the acetamido group.[19]

-

After cooling, the solution is decolorized with activated charcoal and filtered.

-

The filtrate is carefully neutralized with a base (e.g., sodium bicarbonate) until effervescence ceases.[19][20]

-

Upon cooling in an ice bath, sulfanilamide precipitates as white crystals, which are then collected by filtration and recrystallized from hot water.[18]

-

Protocol: Spectrophotometric DHPS Inhibition Assay

This is a continuous coupled enzyme assay used to determine the inhibitory activity of sulfonamides.

-

Principle: The activity of DHPS is measured indirectly. DHPS produces dihydropteroate, which is immediately reduced by an excess of a second enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

-

Reagents & Buffers:

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Enzymes: Purified dihydropteroate synthase (DHPS) and an excess of purified dihydrofolate reductase (DHFR).

-

Cofactor: NADPH.

-

Inhibitor: Sulfonamide compound of interest, dissolved in DMSO.

-

-

Procedure (96-well plate format):

-

To appropriate wells, add 2 µL of the sulfonamide in various concentrations (and DMSO alone for control).

-

Add 178 µL of a master mix containing the assay buffer, DHPS, DHFR, and NADPH.

-

Initiate the reaction by adding 20 µL of a substrate mix containing PABA and DHPPP.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm.

-

Monitor the decrease in absorbance over time at a controlled temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

-

Conclusion

The discovery of phenylamine sulfonamides was a triumph of systematic, multidisciplinary research, combining organic chemistry, bacteriology, and clinical medicine. The initial observation of Prontosil's in vivo activity by Gerhard Domagk, followed by the crucial elucidation of sulfanilamide as its active form by the team at the Pasteur Institute, unlocked the first powerful chemical arsenal against systemic bacterial disease. The subsequent discovery of their mechanism of action—the competitive inhibition of a vital bacterial metabolic pathway—not only explained their efficacy but also established the foundational principles of antimetabolite therapy that continue to influence drug design today. This pioneering work saved countless lives and laid the scientific groundwork for the golden age of antibiotics that would soon follow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]

- 3. researchopenworld.com [researchopenworld.org]

- 4. brill.com [brill.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. vdoc.pub [vdoc.pub]

- 7. epdf.pub [epdf.pub]

- 8. jameslindlibrary.org [jameslindlibrary.org]

- 9. jameslindlibrary.org [jameslindlibrary.org]

- 10. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 11. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]

- 19. scribd.com [scribd.com]

- 20. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

Technical Guide: Spectroscopic Analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. The data presented herein is based on analogous compounds and predictive models due to the absence of publicly available experimental data for this specific molecule.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₁₈N₂O₂S Molecular Weight: 270.35 g/mol Structure:

(Note: Image is a representation of the structure)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally similar compounds and established chemical shift/frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.7 | m | 2H | Aromatic protons (H-4, H-6) |

| ~ 7.2 | d | 1H | Aromatic proton (H-3) |

| ~ 4.2 | br s | 2H | -NH₂ (amine protons) |

| ~ 3.0 - 3.2 | t | 4H | Piperidine protons (α to N) |

| ~ 2.2 | s | 3H | -CH₃ (methyl protons) |

| ~ 1.5 - 1.7 | m | 6H | Piperidine protons (β, γ to N) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 148 | Aromatic C-NH₂ |

| ~ 135 - 138 | Aromatic C-SO₂ |

| ~ 130 - 132 | Aromatic C-CH₃ |

| ~ 125 - 128 | Aromatic CH |

| ~ 118 - 122 | Aromatic CH |

| ~ 115 - 118 | Aromatic CH |

| ~ 45 - 48 | Piperidine C (α to N) |

| ~ 24 - 27 | Piperidine C (β to N) |

| ~ 22 - 24 | Piperidine C (γ to N) |

| ~ 18 - 20 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| ~ 270 | Molecular ion [M]⁺ |

| ~ 186 | [M - C₅H₁₀N]⁺, loss of piperidine radical |

| ~ 106 | [M - C₅H₁₀NSO₂]⁺, fragment corresponding to methylaniline |

| ~ 84 | [C₅H₁₀N]⁺, piperidine fragment |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric) of -NH₂ |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (piperidine and methyl) |

| ~ 1620 - 1580 | Strong | N-H bend (scissoring) |

| ~ 1340 - 1300 | Strong | SO₂ asymmetric stretch |

| ~ 1160 - 1120 | Strong | SO₂ symmetric stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: A 400 MHz (or higher) spectrometer.

-

¹H NMR Data Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR Data Acquisition:

-

Pulse Angle: 45°

-

Relaxation Delay: 2 seconds with proton decoupling.

-

Number of Scans: 1024-4096

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.[1]

3.2 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

ESI-MS Protocol:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.[1]

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ for ESI) and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

4.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for spectroscopic analysis.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.

Caption: Complementary nature of spectroscopic data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and HIV treatments.[1]

Introduction

The synthesis of novel sulfonamide-containing molecules is a cornerstone of many drug discovery programs. These compounds are known to exhibit a broad range of biological activities. The target molecule, this compound, combines a substituted aniline with a piperidine sulfonyl group, offering a unique chemical scaffold for further derivatization and biological screening. The general and most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] This protocol will detail a likely synthetic route based on this established chemical transformation.

Synthetic Scheme

The proposed synthesis of this compound can be achieved in a two-step process. The first step is the preparation of the key intermediate, piperidine-1-sulfonyl chloride. The second step involves the coupling of this sulfonyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group to yield the final product. An alternative, more direct final step would be the coupling with 2-methyl-5-aminobenzene, although the amino group might require protection. A plausible route involves the sulfonation of a protected aniline or a nitroaniline followed by reduction. A related patent describes the synthesis of 2-methyl-5-aminobenzenesulfonamide from p-nitrotoluene, indicating that functionalization of a substituted toluene is a viable strategy.[3]

For the purpose of this protocol, we will focus on the convergent synthesis approach, which involves the preparation of the two key fragments followed by their coupling.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of Piperidine-1-sulfonyl chloride

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Piperidine | C₅H₁₁N | 85.15 | Reactant |

| Sulfuryl chloride | SO₂Cl₂ | 134.97 | Reactant |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Table 2: Reaction Parameters for the Synthesis of Piperidine-1-sulfonyl chloride

| Parameter | Value |

| Reaction Temperature | -20 °C to 0 °C |

| Reaction Time | 2 hours |

| Stoichiometry (Piperidine:Sulfuryl chloride) | 2:1 |

Table 3: Reactants and Reagents for the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | Reactant |

| Piperidine-1-sulfonyl chloride | C₅H₁₀ClNO₂S | 183.66 | Reactant |

| Pyridine | C₅H₅N | 79.10 | Base/Solvent |

| Iron powder | Fe | 55.845 | Reducing Agent |

| Ammonium chloride | NH₄Cl | 53.49 | Co-reagent |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

| Water | H₂O | 18.02 | Solvent |

Table 4: Reaction Parameters for the Synthesis and Subsequent Reduction

| Parameter | Step 2a (Sulfonylation) | Step 2b (Nitro Reduction) |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | Several hours | 2-4 hours |

| Key Reagents | Pyridine | Iron, Ammonium Chloride |

Experimental Protocols

Protocol 1: Synthesis of Piperidine-1-sulfonyl chloride

This protocol is adapted from a known procedure for the synthesis of piperidine-1-sulfonyl chloride.[4]

Materials:

-

Piperidine

-

Sulfuryl chloride (1N solution in dichloromethane)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) in a round-bottom flask, cooled to -20 °C, add piperidine (12.6 g, 150 mmol) dropwise.[4]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.[4]

-

Partition the reaction mixture between dichloromethane and water (50 mL).[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 1N aqueous HCl, followed by brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

The resulting residue is piperidine-1-sulfonyl chloride. Further purification can be achieved by distillation under reduced pressure.[4]

Protocol 2: Synthesis of this compound

This protocol is a multi-step procedure involving the formation of a sulfonamide followed by the reduction of a nitro group.

Step 2a: Synthesis of N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide

Materials:

-

2-Methyl-5-nitroaniline

-

Piperidine-1-sulfonyl chloride

-

Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2-methyl-5-nitroaniline (1.0 eq) in pyridine at 0 °C in a round-bottom flask.

-

To this solution, slowly add piperidine-1-sulfonyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2b: Reduction of the Nitro Group to Synthesize this compound

Materials:

-

N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Celite®

Procedure:

-

In a round-bottom flask, suspend N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide (1.0 eq) in a mixture of ethanol and water.

-